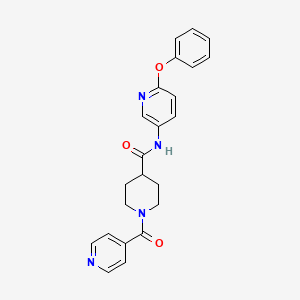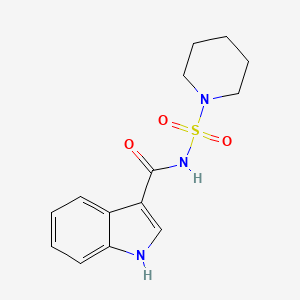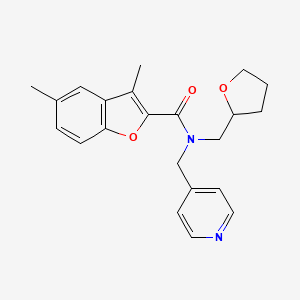
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as IPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidinecarboxamide family, which has been shown to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve the inhibition of CK2. CK2 is a protein kinase that is involved in multiple cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide may be able to modulate these cellular processes and exert its biological effects.
Biochemical and Physiological Effects:
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its high purity and yield. This makes it easier to perform experiments and ensures that the results are reliable. However, one limitation of using 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its relatively high cost compared to other compounds that have similar biological activities. This may limit its use in some experiments.
Orientations Futures
There are many future directions for research on 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the role of CK2 in cellular processes. Further research is needed to fully understand the mechanisms of action of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide and its potential applications in scientific research.
Méthodes De Synthèse
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 6-phenoxy-3-pyridinylamine to form the intermediate product. This intermediate product is then reacted with piperidinecarboxylic acid to produce 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. This synthesis method has been optimized to yield high purity and high yield of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to be a potent inhibitor of the protein kinase CK2, which has been implicated in multiple diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridine-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(17-10-14-27(15-11-17)23(29)18-8-12-24-13-9-18)26-19-6-7-21(25-16-19)30-20-4-2-1-3-5-20/h1-9,12-13,16-17H,10-11,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOOUXUURUBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)



![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)
![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)